2-Methoxy-2-octen-4-one

Description

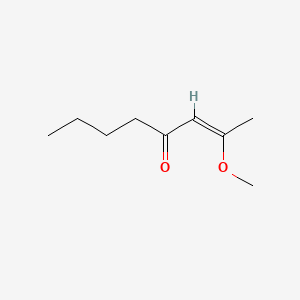

Structure

2D Structure

3D Structure

Properties

CAS No. |

24985-48-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(Z)-2-methoxyoct-2-en-4-one |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-9(10)7-8(2)11-3/h7H,4-6H2,1-3H3/b8-7- |

InChI Key |

FXMJPAZSMVEADT-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCC(=O)/C=C(/C)\OC |

Canonical SMILES |

CCCCC(=O)C=C(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 2-Methoxy-2-octen-4-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available scientific and technical data on the chemical compound 2-Methoxy-2-octen-4-one. Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published experimental data regarding its physical and chemical properties, synthesis, reactivity, and biological activity. This document presents the available computed data and identifies a notable gap in the scientific understanding of this compound, highlighting opportunities for future research.

Chemical Identity and Computed Properties

This compound is an organic compound classified as an enone. The available information, primarily from computational models, provides a basic chemical profile.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem |

| IUPAC Name | (2Z)-2-methoxyoct-2-en-4-one | PubChem |

| CAS Number | 24985-48-6 | PubChem |

| Canonical SMILES | CCCCC(=O)C=C(C)OC | PubChem |

| InChI | InChI=1S/C9H16O2/c1-4-5-6-9(10)7-8(2)11-3/h7H,4-6H2,1-3H3/b8-7- | PubChem |

| InChIKey | FXMJPAZSMVEADT-FPLPWBNLSA-N | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 156.115029749 | PubChem |

| Monoisotopic Mass | 156.115029749 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 148 | PubChem |

Experimental Data: A Notable Absence

A thorough search of scientific databases and literature reveals a significant lack of experimentally determined data for this compound. Key physical properties such as boiling point, melting point, density, and solubility have not been empirically reported. Furthermore, there are no published studies detailing its synthesis, reactivity, or spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry).

This absence of foundational experimental data presents a considerable challenge for its potential application and further research.

Synthesis and Reactivity

There are no specific, documented experimental protocols for the synthesis of this compound. General synthetic routes for α,β-unsaturated ketones are well-established in organic chemistry, but their direct applicability to this specific methoxy-substituted enone has not been described. The reactivity of this compound is also undocumented, though it would be expected to undergo reactions typical of enones, such as Michael additions and reactions at the carbonyl group.

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been identified or described. This lack of data prevents any meaningful discussion of its potential pharmacological or toxicological effects.

Future Research Directions

The profound lack of information on this compound highlights a clear opportunity for foundational chemical research. The following experimental avenues are proposed to build a comprehensive understanding of this compound.

Logical Workflow for Future Investigation

To address the current knowledge gap, a systematic investigation is required. The following workflow outlines the necessary experimental steps.

Conclusion

While computational data provides a preliminary identification of this compound, there is a critical absence of empirical data. This guide underscores the need for fundamental research to synthesize, characterize, and evaluate the properties and activities of this compound. Without such foundational studies, its potential for applications in research, drug development, and other scientific fields remains unknown. The scientific community is encouraged to undertake the experimental work necessary to fill this knowledge void.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-2-octen-4-one, a β-methoxy α,β-unsaturated ketone. The primary synthesis pathway detailed herein is adapted from the established methodology for the preparation of β-methoxy enones through a two-carbon extension of carboxylic acids. This document presents detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process starting from a suitable carboxylic acid. The core of this methodology involves the conversion of a carboxylic acid to an acid chloride, followed by the formation of a diazoketone. Subsequent reaction with methanol in the presence of a suitable catalyst leads to the formation of the target β-methoxy enone.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the general procedures for the synthesis of β-methoxy enones from carboxylic acids.

Preparation of Hexanoyl Chloride

Objective: To convert hexanoic acid to its corresponding acid chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place hexanoic acid (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature with stirring.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting hexanoyl chloride is used in the next step without further purification.

Synthesis of 1-Diazo-2-heptanone

Objective: To prepare the diazoketone intermediate from hexanoyl chloride.

Procedure:

-

Prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)

-

In a separate flask, dissolve the crude hexanoyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Cool the acid chloride solution to 0 °C in an ice bath.

-

Slowly add the ethereal solution of diazomethane to the stirred acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-diazo-2-heptanone, which is used directly in the next step.

Synthesis of this compound

Objective: To form the final β-methoxy enone product.

Procedure:

-

Dissolve the crude 1-diazo-2-heptanone (1 equivalent) in methanol.

-

Add a catalytic amount of a suitable catalyst, such as a rhodium(II) salt (e.g., rhodium(II) acetate dimer).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Once the reaction is complete (cessation of gas evolution), remove the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on reaction scale and purity of reagents.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Acid Chloride Formation | Hexanoic Acid | Hexanoyl Chloride | >95 (crude) |

| 2. Diazoketone Formation | Hexanoyl Chloride | 1-Diazo-2-heptanone | ~90 (crude) |

| 3. β-Methoxy Enone Formation | 1-Diazo-2-heptanone | This compound | 70-85 |

Physicochemical and Spectroscopic Data

The following table provides the key physicochemical and spectroscopic data for the final product, (Z)-2-Methoxy-2-octen-4-one[1].

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | (Z)-2-methoxyoct-2-en-4-one |

| CAS Number | 24985-48-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| ¹H NMR (CDCl₃, ppm) | Predicted: Signals for OCH₃, vinylic CH, CH₂ adjacent to C=O, aliphatic CH₂, and terminal CH₃ are expected. |

| ¹³C NMR (CDCl₃, ppm) | Predicted: Signals for C=O, vinylic carbons, OCH₃, and aliphatic carbons are expected. |

| IR (cm⁻¹) | Predicted: Strong absorption for C=O stretch (~1680-1700 cm⁻¹), C=C stretch (~1620-1640 cm⁻¹), and C-O stretch (~1200-1250 cm⁻¹). |

Note: Experimentally obtained spectroscopic data for this compound is not widely available in the public domain. The predicted values are based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and research objectives. Standard laboratory safety practices should be followed at all times, with particular attention to the handling of hazardous reagents such as thionyl chloride and diazomethane.

References

A Technical Guide to the Prospective Natural Occurrence of 2-Methoxy-2-octen-4-one in Fungi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The natural occurrence of 2-Methoxy-2-octen-4-one in plants or fungi has not been definitively reported in peer-reviewed literature to date. This guide, therefore, presents a prospective analysis based on the prevalence of structurally similar compounds in fungi and outlines a hypothetical framework for its discovery and characterization.

Introduction

This compound is an α,β-unsaturated ketone with a molecular formula of C₉H₁₆O₂. While its presence as a natural product remains unconfirmed, the fungal kingdom, particularly species within the genera Agaricus and Pleurotus, are known producers of a diverse array of C8 volatile organic compounds (VOCs), including various octenones, octenols, and octanols. These compounds are significant contributors to the characteristic aroma of mushrooms and are biosynthesized from fatty acid precursors. The structural similarity of this compound to these known fungal metabolites suggests that its natural occurrence is plausible, potentially as a product of a yet-to-be-discovered biosynthetic pathway involving methoxylation. This guide provides a comprehensive overview of the current knowledge on related compounds and proposes a detailed experimental approach for the prospective investigation of this compound in fungal species.

Quantitative Data on Structurally Related Fungal Metabolites

While no quantitative data exists for this compound from natural sources, the concentrations of its structural analogs, primarily C8 ketones and alcohols, have been extensively studied in various fungal species. The following table summarizes the reported concentrations of these related compounds in Agaricus bisporus and Pleurotus ostreatus, providing a contextual baseline for potential concentrations of the target molecule.

| Compound | Fungal Species | Concentration (µg/g fresh weight) | Reference |

| 1-Octen-3-ol | Agaricus bisporus | 0.12 - 14.5 | [1][2] |

| Pleurotus ostreatus | 88 - 95% of C8 compounds | [3] | |

| 3-Octanone | Agaricus bisporus | 0.2 - 2.5 | [1][2] |

| Pleurotus ostreatus | Present, variable concentrations | [4] | |

| 1-Octen-3-one | Agaricus bisporus | Detected, concentration varies with processing | [1] |

| 2-Octen-1-ol | Agaricus bisporus | Detected, variable concentrations | [1][2] |

| 3-Octanol | Agaricus bisporus | Detected, variable concentrations | [1] |

Hypothetical Biosynthetic Pathway

The biosynthesis of C8 volatile compounds in fungi is known to originate from the enzymatic oxidation of linoleic acid. We propose a hypothetical biosynthetic pathway for this compound that extends from this known pathway, incorporating a putative methoxylation step. The key steps are outlined below and illustrated in the following diagram.

-

Lipoxygenase-mediated oxidation: Linoleic acid is oxidized by a lipoxygenase to form a hydroperoxide intermediate.

-

Hydroperoxide lyase activity: The hydroperoxide is cleaved by a hydroperoxide lyase to yield 1-octen-3-ol and other products.

-

Dehydrogenation: 1-Octen-3-ol is oxidized by an alcohol dehydrogenase to form 1-octen-3-one.

-

Isomerization: 1-Octen-3-one undergoes isomerization to form 2-octen-4-one.

-

Putative Methoxylation: A hypothetical methyltransferase enzyme catalyzes the methoxylation of 2-octen-4-one at the C2 position, yielding this compound.

References

In-Depth Technical Guide: 2-Methoxy-2-octen-4-one (CAS Number 24985-48-6)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-Methoxy-2-octen-4-one is an α,β-unsaturated ketone with the CAS number 24985-48-6. Its chemical structure consists of an eight-carbon chain with a ketone at the 4-position, a double bond between carbons 2 and 3, and a methoxy group attached to carbon 2.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes computed properties from publicly available databases and estimated experimental values based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Boiling Point | Estimated: 180-190 °C | N/A |

| Melting Point | Estimated: < 25 °C | N/A |

| Density | Estimated: 0.9 - 1.0 g/cm³ | N/A |

| Solubility | Estimated to be soluble in organic solvents, with low solubility in water. | N/A |

Synthesis and Spectroscopic Analysis

Proposed Synthesis Workflow

A potential synthetic approach involves the methoxylation of a corresponding β-dicarbonyl compound, followed by selective reduction and dehydration.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not available. The following are predicted spectroscopic features based on its structure and data from analogous compounds.

| Technique | Predicted Features |

| ¹H NMR | - Signals for the butyl group protons (~0.9-2.5 ppm).- A singlet for the methoxy group protons (~3.5-3.8 ppm).- A vinylic proton signal (~5.5-6.5 ppm).- A methyl group singlet attached to the double bond (~1.8-2.2 ppm). |

| ¹³C NMR | - Signals for the butyl group carbons.- A signal for the methoxy carbon (~55-60 ppm).- Signals for the olefinic carbons (~100-160 ppm).- A signal for the carbonyl carbon (>190 ppm).[2] |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 156.- Fragmentation patterns corresponding to the loss of alkyl fragments, a methoxy group, and cleavage adjacent to the carbonyl group. |

| Infrared (IR) | - A strong C=O stretching vibration for an α,β-unsaturated ketone (~1670-1690 cm⁻¹).- A C=C stretching vibration (~1620-1640 cm⁻¹).- C-O stretching vibrations for the methoxy group.- C-H stretching and bending vibrations. |

Reactivity and Potential Biological Activity

This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural motif is known to be reactive and can participate in various biological interactions.

Chemical Reactivity

The key reactive feature of α,β-unsaturated ketones is the electrophilicity of both the carbonyl carbon and the β-carbon. This allows for nucleophilic attack at either position, with conjugate addition to the β-carbon being a common reaction pathway, often referred to as a Michael addition. The presence of an α-methoxy group can influence the reactivity of the double bond.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, compounds containing the α,β-unsaturated ketone scaffold are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This activity is often attributed to their ability to act as Michael acceptors and react with biological nucleophiles, such as the cysteine residues in proteins.

A hypothetical mechanism of action could involve the covalent modification of key cellular proteins, leading to the modulation of their function. For example, the inhibition of enzymes or transcription factors through Michael addition could disrupt critical cellular signaling pathways.

Caption: Hypothetical mechanism of action via Michael addition.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for the related compound 2-octen-4-one, the following precautions should be considered.

| Hazard Category | Recommendations |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][4] |

| Skin Contact | May cause skin irritation. Wear protective gloves.[3][4] |

| Eye Contact | May cause eye irritation. Wear eye protection. |

| Ingestion | May be harmful if swallowed. |

| Handling | Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling. |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. |

Conclusion

This compound is a molecule of interest due to its α,β-unsaturated ketone functionality, a common pharmacophore in biologically active compounds. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on computed data, established chemical principles, and information from structurally related molecules. Further experimental investigation is required to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its potential biological activities and mechanisms of action. This document serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and similar compounds.

References

Spectroscopic Characterization of 2-Methoxy-2-octen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for the novel compound 2-Methoxy-2-octen-4-one. Due to the limited availability of experimental data in the public domain, this document leverages spectral data from analogous compounds and established principles of spectroscopic analysis to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for the acquisition of such data, serving as a valuable resource for researchers involved in the synthesis, identification, and characterization of new chemical entities.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound, based on the analysis of its constituent functional groups: an α,β-unsaturated ketone and an enol ether. These predictions are derived from established chemical shift ranges, absorption frequencies, and fragmentation patterns observed in structurally similar molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | 0.9 - 1.0 | t | ~7.5 |

| H2 (CH₂) | 1.2 - 1.4 | sextet | ~7.5 |

| H3 (CH₂) | 1.5 - 1.7 | quintet | ~7.5 |

| H5 (CH₂) | 2.4 - 2.6 | t | ~7.5 |

| H7 (CH₃) | 1.8 - 2.0 | s | - |

| H8 (OCH₃) | 3.5 - 3.7 | s | - |

| H3 (=CH) | 5.2 - 5.4 | s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~14 |

| C2 (CH₂) | ~22 |

| C3 (CH₂) | ~26 |

| C5 (CH₂) | ~40 |

| C4 (C=O) | 198 - 202 |

| C2' (=C) | 95 - 105 |

| C3' (=C-O) | 160 - 165 |

| C7 (CH₃) | ~20 |

| C8 (OCH₃) | ~55 |

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1670 - 1690 | Strong |

| C=C (conjugated) | 1620 - 1640 | Medium |

| C-O (enol ether) | 1200 - 1250 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-H (sp²) | 3000 - 3100 | Medium |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 125 | [M - OCH₃]⁺ |

| 113 | [M - C₃H₇]⁺ (loss of propyl radical) |

| 99 | [M - C₄H₇O]⁺ (McLafferty rearrangement) |

| 85 | [C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[1] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.[2]

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).[3]

-

Employ a relaxation delay appropriate for quaternary carbons if quantitative data is desired.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Data Acquisition :

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound, this is typically done via a gas chromatography (GC-MS) interface or direct injection.

-

Ionization (Electron Ionization - EI) :

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector.

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides structural information about the molecule.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. youtube.com [youtube.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermochemical Properties of Enone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties of enone compounds, which are crucial for understanding their stability, reactivity, and potential applications in various scientific and pharmaceutical fields. Enones, or α,β-unsaturated ketones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond.[1][2] This conjugated system imparts unique chemical and physical properties that are of significant interest.

Core Thermochemical Properties

The key thermochemical properties that define the energetic landscape of enone compounds are the standard enthalpy of formation, the enthalpy of combustion, and the enthalpy of vaporization or sublimation.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable standard states.[3][4][5][6] It is a fundamental measure of a molecule's intrinsic stability. For any element in its most stable form, the standard enthalpy of formation is defined as zero.[4][6] This value can be determined experimentally, often indirectly through Hess's law by using the enthalpy of combustion.[3]

Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the enthalpy change that occurs when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[7][8] For organic compounds like enones, the products are typically carbon dioxide and water.[9] This property is often measured directly using bomb calorimetry and is crucial for determining the standard enthalpy of formation.[9][10]

Enthalpy of Vaporization (ΔvapH°) and Sublimation (ΔsubH°)

The enthalpy of vaporization is the energy required to transform a substance from a liquid to a gas, while the enthalpy of sublimation is the energy needed for a solid-to-gas transition.[11][12][13] These values provide insight into the strength of intermolecular forces.[11][13] For enones, which can be either liquids or solids at room temperature, these properties are important for understanding their volatility and phase behavior.

Quantitative Thermochemical Data

While a comprehensive database for all enone compounds is beyond the scope of this guide, the following table presents representative thermochemical data for some ketone and indanone compounds to provide a comparative reference.

| Compound | Chemical Formula | ΔfH° (gas, 298.15 K) (kJ/mol) | ΔcH° (liquid, 298.15 K) (kJ/mol) | ΔvapH° (298.15 K) (kJ/mol) |

| Acetone | C3H6O | -217.3 | -1787.0 | 31.0 |

| 1-Indanone | C9H8O | -64.0 ± 3.8[14] | -4438.5 ± 3.6 | 63.6 ± 0.8 |

| 2-Indanone | C9H8O | -56.6 ± 4.8[14] | -4445.9 ± 4.7 | 68.3 ± 0.5 |

| 1,3-Indandione | C9H6O3 | -165.0 ± 2.6[14] | -4089.1 ± 2.5 | 93.7 ± 0.5 |

Note: Data for acetone is widely available, while data for indanones is from a specific calorimetric and computational study.[14] The enthalpy of formation for acetone in the gas phase is -248.4 kJ/mol.[15]

Experimental Protocols for Thermochemical Measurements

Accurate determination of thermochemical properties relies on precise experimental techniques. The two primary methods are combustion calorimetry and the Knudsen effusion method.

This technique is used to measure the heat of combustion of a substance.[9]

Methodology:

-

Sample Preparation: A precisely weighed sample (typically around 1 gram) of the enone compound is placed in a crucible inside a high-pressure vessel known as a "bomb."[16]

-

Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically up to 30 atm) to ensure complete combustion.[9][16]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.[9]

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.[9]

-

Temperature Measurement: The temperature of the water is monitored and recorded before and after combustion. The temperature change (ΔT) is used to calculate the heat released.[9]

-

Calculation: The heat of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter, which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

This method is employed to determine the vapor pressure of solids and liquids with low volatility, from which the enthalpy of sublimation or vaporization can be derived.[17][18][19]

Methodology:

-

Sample Placement: A small amount of the enone sample is placed in a Knudsen cell, which is a small container with a tiny orifice of known dimensions.[18][19]

-

High Vacuum: The cell is placed in a high-vacuum chamber to ensure that the mean free path of the effusing vapor molecules is greater than the orifice diameter.[20]

-

Isothermal Heating: The cell is heated to a precise, constant temperature, causing the sample to vaporize or sublime, establishing an equilibrium vapor pressure inside the cell.[18]

-

Mass Loss Measurement: The vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time, often using a sensitive electrobalance.[18][20]

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation or vaporization is then determined by applying the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data.[17][19]

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of enone compounds.

Methodology: High-level ab initio methods, such as G3(MP2) and G4, and density functional theory (DFT) are used to calculate the total electronic energies of the molecules.[14][21] From these energies, the enthalpy of formation can be derived using the atomization method.[21] This involves calculating the energy required to break the molecule into its constituent atoms and then using the known enthalpies of formation of the atoms.

Biological Significance: Enones as Michael Acceptors

In the context of drug development, the reactivity of enones is of paramount importance. Many enones act as Michael acceptors in biological systems.[22][23] The electrophilic β-carbon of the enone can react with nucleophilic residues, such as the thiol group of cysteine in proteins, via a Michael addition reaction.[22][24]

This reactivity is the basis for the biological activity of many enone-containing compounds, which can modulate signaling pathways by covalently modifying key proteins.[22] For instance, some monocyclic cyanoenones are potent anti-inflammatory and cytoprotective agents due to their ability to react with Keap1, a key regulator of the Nrf2 signaling pathway.[22]

Understanding the thermochemistry of enones provides a foundation for predicting their stability and reactivity. This knowledge is essential for the rational design of novel therapeutics and for elucidating the mechanisms of action of biologically active enone compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biopchem.education [biopchem.education]

- 10. Organometallic Thermochemistry Database [webbook.nist.gov]

- 11. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Enthalpy of Vaporization - UBC Wiki [wiki.ubc.ca]

- 14. Calorimetric and computational study of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetone - Wikipedia [en.wikipedia.org]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pragolab.cz [pragolab.cz]

- 19. Knudsen cell - Wikipedia [en.wikipedia.org]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

- 21. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Michael addition reaction - Wikipedia [en.wikipedia.org]

2-Methoxy-2-octen-4-one molecular weight and formula

An In-Depth Technical Guide on 2-Methoxy-2-octen-4-one

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the core molecular information for this compound.

Molecular Formula and Weight

The foundational quantitative data for this compound is its molecular formula and corresponding molecular weight. The molecular formula is C9H16O2[1]. Based on this, the molecular weight is calculated to be 156.22 g/mol .

| Property | Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

Experimental Protocols

Determination of Molecular Formula:

The molecular formula of a novel compound is typically determined using a combination of mass spectrometry and elemental analysis.

-

High-Resolution Mass Spectrometry (HRMS):

-

A sample of this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.

-

This provides a highly accurate monoisotopic mass, which can be used to deduce the elemental composition.

-

-

Elemental Analysis:

-

The compound is combusted in a controlled environment.

-

The resulting amounts of carbon dioxide, water, and other combustion products are precisely measured to determine the percentage composition of carbon, hydrogen, and oxygen in the molecule.

-

This percentage composition is then used to derive the empirical formula, which is subsequently confirmed and refined to the molecular formula using the data from HRMS.

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow from compound identification to the determination of its molecular properties.

Caption: Workflow for determining the molecular formula and weight.

References

The Dawn of Methoxy-Ketones: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the burgeoning field of novel methoxy-ketones, offering a comprehensive overview of their discovery, synthesis, isolation, and potential therapeutic applications. As our understanding of cellular signaling and metabolic pathways deepens, methoxy-ketones are emerging as a class of compounds with significant biological activity, warranting further investigation for drug development and scientific research. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in this exciting area of study.

Synthesis of Novel Methoxy-Ketones

The generation of novel methoxy-ketone scaffolds is a critical first step in their investigation. Researchers have developed several effective synthetic strategies, each with its own advantages in terms of yield, regioselectivity, and substrate scope.

α-Methoxyketone Synthesis via Ketone Homologation

A prominent method for the synthesis of α-methoxyketones involves the homologation of ketones. This process, significantly expanded by the use of zirconium (IV) and hafnium (IV) tetrachloride, facilitates the efficient and regioselective rearrangement of hydroxy sulfone adducts derived from various ketones, including monocyclic and acyclic structures.[1][2]

Experimental Protocol: Zirconium Tetrachloride-Mediated Hydroxy Sulfone Rearrangement [1][2]

-

Adduct Formation: React the parent ketone with the anion of [(methoxymethyl)sulfonyl]benzene in an appropriate solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) to form the hydroxy sulfone adduct.

-

Rearrangement: Treat the resulting adduct with zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄).

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. The desired α-methoxyketone is then purified from the crude product using column chromatography.

Conversion of N-Methoxy-N-methylamides (Weinreb Amides)

Weinreb amides serve as versatile starting materials for the synthesis of ketones, including methoxy-ketones. This transformation can be achieved through a nonclassical Wittig reaction, offering a milder alternative to the use of highly reactive organometallic reagents.[3] This method demonstrates high chemoselectivity.[3] Another approach involves the reaction of Weinreb amides with vinyl Grignard reagents, leading to the formation of β-aminoketones in a sequential process.[4] Organolithium reagents are also effective for converting Weinreb amides to ketones.[5]

Experimental Protocol: Ketone Synthesis from Weinreb Amides via Nonclassical Wittig Reaction [3]

-

Reaction Setup: Combine the Weinreb amide and an alkylidenetriphenylphosphorane in a suitable aprotic solvent.

-

Reaction Progression: Allow the reaction to proceed, monitoring for the formation of an intermediate enamine.

-

Hydrolysis: Upon completion, perform an in-situ hydrolysis of the intermediate to yield the final ketone product.

-

Purification: Isolate and purify the ketone using standard techniques such as column chromatography.

Isolation and Purification of Methoxy-Ketones

The successful isolation and purification of newly synthesized methoxy-ketones are paramount for their accurate characterization and subsequent biological evaluation. A variety of chromatographic and extraction techniques are employed for this purpose.

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of ketones from reaction by-products.[6] High-performance liquid chromatography (HPLC) is also a powerful tool for both the analysis and purification of ketones and their derivatives, with modern systems allowing for rapid method development.[7] For specific applications, such as the isolation of ketones from complex mixtures like corrosion test solutions, solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge has proven effective.[8][9]

Experimental Protocol: Isolation of Ketones using Strong Anion Exchange (SAX) Solid-Phase Extraction [8]

-

Cartridge Preconditioning: Precondition a SAX SPE cartridge with dichloromethane (DCM) followed by pentane.

-

Sample Loading: Dissolve the sample in pentane and load it onto the cartridge, allowing for equilibration.

-

Fraction Collection: Elute the fractions using a sequence of solvents with increasing polarity:

-

Fraction 1 (Unmodified Oil): Wash with pentane.

-

Fraction 2 (Ketone and Aldehyde Fraction): Wash with DCM.

-

Fraction 3 (Carboxylic Acids): Wash with methanol.

-

-

Analysis: Analyze the collected fractions using techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of the isolated ketones.

Liquid-Liquid Extraction

For the separation of reactive ketones from other organic compounds, a liquid-liquid extraction protocol utilizing a saturated sodium bisulfite solution is highly effective.[10][11][12] This method relies on the formation of a charged bisulfite adduct with the ketone, which can then be separated into an aqueous layer.[10][11]

Experimental Protocol: Bisulfite Extraction for Ketone Purification [10][13]

-

Adduct Formation: Dissolve the crude mixture containing the ketone in a water-miscible solvent like methanol or dimethylformamide. Add a saturated aqueous solution of sodium bisulfite and shake vigorously to form the charged bisulfite adduct.

-

Extraction: Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes) and deionized water to the separatory funnel and shake.

-

Layer Separation: Allow the layers to separate. The aqueous layer containing the bisulfite adduct is collected. The organic layer containing the impurities is discarded.

-

Ketone Recovery (Optional): The ketone can be regenerated from the aqueous layer by basification.

Characterization of Novel Methoxy-Ketones

Accurate structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A strong absorption in the region of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group (C=O). The exact wavenumber can provide information about the ketone's environment, with conjugation lowering the absorption frequency.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the α-carbon of ketones typically appear in the 2.0-2.5 ppm range.[14] The chemical shift of the methoxy group protons is also a key indicator.

-

¹³C NMR: The carbonyl carbon signal is characteristic and appears significantly downfield.

-

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound and characteristic fragmentation patterns that can aid in structure determination.[14][15]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for the quantitative determination of ketones, often after derivatization to form a chromophoric compound.[16][17]

Table 1: Spectroscopic Data for a Representative Methoxy-Ketone

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (Infrared) | Strong C=O stretch at ~1715 cm⁻¹ |

| ¹H NMR (Proton NMR) | Methoxy (-OCH₃) singlet at ~3.8 ppm; α-protons at ~2.1-2.4 ppm |

| ¹³C NMR (Carbon NMR) | Carbonyl (C=O) carbon at >200 ppm; Methoxy carbon at ~50-60 ppm |

| MS (Mass Spectrometry) | Molecular ion peak (M⁺); Characteristic fragmentation patterns |

Biological Activity and Signaling Pathways

Recent studies have begun to uncover the diverse biological activities of methoxy-ketones, ranging from antimicrobial and cytotoxic effects to potential roles in modulating cellular signaling pathways.

Antimicrobial and Cytotoxic Activity

Unsymmetrical trifluoromethyl methoxyphenyl β-diketones have demonstrated antibacterial and antifungal properties, as well as moderate cytotoxicity against cancer cell lines like HeLa.[18][19] The position of the methoxy group on the aromatic ring can influence the biological activity.[18][19] Similarly, novel N-benzimidazole-derived carboxamides with methoxy and hydroxy substitutions have shown significant antioxidative and antiproliferative activity.[20]

Signaling Pathways

While research into the specific signaling pathways of novel synthetic methoxy-ketones is ongoing, the well-established signaling roles of endogenous ketone bodies, such as β-hydroxybutyrate (βHB), provide a valuable framework for investigation. βHB is known to act as a signaling molecule that can modulate inflammation, oxidative stress, and gene expression.[21][22][23] It can inhibit histone deacetylases (HDACs) and activate specific G protein-coupled receptors.[23] It is plausible that some novel methoxy-ketones could exert their biological effects by interacting with similar pathways.

Diagram 1: Generalized Ketone Body Signaling Pathway

Caption: Potential signaling mechanisms of novel methoxy-ketones.

Experimental Workflows

The discovery and evaluation of novel methoxy-ketones follow a logical progression from synthesis to biological testing.

Diagram 2: Experimental Workflow for Methoxy-Ketone Discovery

Caption: A typical workflow for the discovery of novel methoxy-ketones.

Quantitative Data Summary

The following tables summarize representative quantitative data from the synthesis and biological evaluation of methoxy-ketones as reported in the literature.

Table 2: Synthesis Yields of Methoxy-Ketones

| Synthesis Method | Starting Material | Product | Yield (%) | Reference |

| Ketone Homologation | Cyclohexanone | 2-Methoxycycloheptanone | Good | [2] |

| Weinreb Amide Conversion | N-methoxy-N-methylbenzamide | Acetophenone | High | [3] |

| Transition-Metal-Free Methylenation | Propiophenone | 1,5-Diketone derivative | up to 98% | [24] |

Table 3: Biological Activity of Methoxy-Ketone Derivatives

| Compound Class | Assay | Result (e.g., IC₅₀, MIC) | Reference |

| Trifluoromethyl Methoxyphenyl β-Diketones | Antibacterial (S. aureus) | MIC: 64–512 µg·mL⁻¹ | [18] |

| Trifluoromethyl Methoxyphenyl β-Diketones | Cytotoxicity (HeLa cells) | IC₅₀: 86.6 ± 12.1 μM | [18] |

| N-Benzimidazole Carboxamides | Antibacterial (E. faecalis) | MIC: 8 μM | [20] |

| N-Benzimidazole Carboxamides | Antiproliferative (MCF-7 cells) | IC₅₀: 3.1 μM | [20] |

Conclusion

The field of novel methoxy-ketones holds significant promise for the development of new therapeutic agents and research tools. This guide provides a foundational understanding of the key methodologies for their synthesis, isolation, and characterization, alongside an overview of their emerging biological activities. As research progresses, a deeper understanding of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for innovative applications in medicine and beyond.

References

- 1. α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Ketone homologation to produce α-methoxyketones: application to conduritol synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 4. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: GC-MS Analysis of 2-Methoxy-2-octen-4-one

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the qualitative and quantitative analysis of 2-Methoxy-2-octen-4-one in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a volatile organic compound with potential applications in flavor, fragrance, and pharmaceutical industries. Accurate and reliable quantification of this analyte is crucial for quality control, research, and development. This application note outlines a comprehensive GC-MS protocol for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This protocol is a proposed method and requires validation for specific matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting analytes from a liquid sample into an immiscible organic solvent.

Reagents and Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), GC-grade

-

Anhydrous sodium sulfate

-

2 mL glass vials with PTFE-lined caps

-

Pipettes and pipette tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 1 mL of the liquid sample into a 2 mL glass vial.

-

Add 1 mL of dichloromethane to the vial.

-

Cap the vial and vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a new vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are suggested for a standard GC-MS system and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | |

| Initial Temperature | 50°C, hold for 2 minutes |

| Ramp 1 | 10°C/min to 150°C |

| Ramp 2 | 20°C/min to 250°C, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Mass Scan Range | m/z 40-350 (for qualitative analysis) |

| Data Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification. |

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound. Note: These values are for illustrative purposes and must be determined experimentally through method validation.

| Parameter | Hypothetical Value |

| Retention Time (RT) | 12.5 min |

| Quantifier Ion (m/z) | 156 (Molecular Ion) |

| Qualifier Ion 1 (m/z) | 125 |

| Qualifier Ion 2 (m/z) | 97 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Linearity Range | 0.2 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Diagrams

Caption: GC-MS analysis workflow for this compound.

Caption: Logical relationship of the analytical steps.

Application Note: HPLC Method for the Quantification of C9H16O2 Isomers (Fatty Acid Methyl Esters)

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of various C9H16O2 isomers, with a specific focus on fatty acid methyl esters (FAMEs). The developed method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity for the target analytes. This document provides a detailed experimental protocol, including sample preparation, instrument parameters, and data analysis. Additionally, typical quantitative data, including retention times, resolution, limit of detection (LOD), and limit of quantification (LOQ), are summarized in tabular format for easy reference. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of lipid-based compounds.

Introduction

The chemical formula C9H16O2 encompasses a wide array of isomers with diverse chemical structures and biological activities. Among these, fatty acid methyl esters (FAMEs) are of significant interest in various fields, including biofuel research, food science, and pharmaceutical development. Accurate quantification of individual FAME isomers is crucial for quality control, product characterization, and understanding their physiological effects. This application note details a validated HPLC-UV method for the analysis of C9H16O2 FAME isomers, such as methyl nonanoate and its branched-chain counterparts.

Experimental Protocols

Sample Preparation (Derivatization of Fatty Acids to FAMEs)

A critical step in the analysis of fatty acids by HPLC is their conversion to FAMEs to improve their chromatographic properties. An acid-catalyzed esterification method is described below.

Reagents and Materials:

-

Methanol (HPLC grade)

-

Concentrated Sulfuric Acid (H2SO4)

-

Hexane (HPLC grade)

-

Sodium Bicarbonate (NaHCO3) solution, 5% (w/v) in water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Sample containing C9 fatty acids

-

Internal Standard (IS): Methyl decanoate (C10H20O2) stock solution (1 mg/mL in hexane)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

2 mL glass vials with PTFE-lined caps

Procedure:

-

To 1 mg of the fatty acid sample in a glass vial, add 1 mL of the internal standard solution.

-

Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the mixture at 60°C for 1 hour in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution to the vial.

-

Vortex for 30 seconds and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient | 80% A to 100% A over 15 minutes, hold at 100% A for 5 minutes, return to 80% A in 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 205 nm |

| Run Time | 25 minutes |

Data Presentation

The following tables summarize typical quantitative data obtained for the analysis of representative C9H16O2 FAME isomers using the described HPLC method.

Table 1: Chromatographic Parameters for C9H16O2 FAME Isomers

| Analyte (Isomer) | Retention Time (min) | Resolution (Rs) vs. Methyl Nonanoate |

| Methyl Nonanoate | 10.2 | - |

| Methyl 7-methyloctanoate | 9.8 | 2.1 |

| Methyl 6-methyloctanoate | 9.5 | 3.5 |

| Methyl 2-methyloctanoate | 10.5 | 1.8 |

| Methyl Decanoate (IS) | 12.1 | 8.5 |

Table 2: Method Validation Parameters for the Quantification of Methyl Nonanoate

| Parameter | Value |

| Linear Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this application note.

Caption: Experimental workflow for the quantification of C9H16O2 FAME isomers.

Caption: Logical relationship of HPLC instrument components and method parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of C9H16O2 isomers, specifically fatty acid methyl esters. The sample preparation protocol is straightforward, and the chromatographic conditions offer excellent separation and sensitivity. The provided data and visualizations serve as a valuable resource for researchers and scientists in the fields of chemistry, biology, and pharmaceutical sciences. This method can be readily adapted for the analysis of other FAMEs and related lipid compounds.

The Role of 2-Methoxy-2-octen-4-one in Synthetic Chemistry: A Review of Available Data

Despite its defined chemical structure, publicly available scientific literature and chemical databases provide limited information on the specific applications of 2-Methoxy-2-octen-4-one as a chemical intermediate. While its structure suggests potential reactivity as a Michael acceptor or as a precursor in various organic transformations, detailed experimental protocols, quantitative data on reaction yields, and its incorporation into complex synthetic pathways are not well-documented in readily accessible sources.

Chemical Profile of this compound

To understand its potential as a chemical intermediate, a summary of its basic chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | (2Z)-2-methoxyoct-2-en-4-one | PubChem[1] |

| CAS Number | 24985-48-6 | PubChem[1] |

| Canonical SMILES | CCCCC(=O)C=C(C)OC | PubChem[1] |

Potential Synthetic Utility: A Theorectical Overview

Based on its functional groups—an α,β-unsaturated ketone and a vinyl ether—this compound could theoretically participate in a variety of organic reactions. A logical workflow for its potential use as a chemical intermediate is outlined below.

Caption: Theoretical synthetic pathways for this compound.

Conclusion and Future Outlook

The application of this compound as a chemical intermediate remains an area with a notable lack of published research. While its chemical structure suggests a range of potential synthetic transformations, the absence of concrete experimental data in the public domain prevents the creation of detailed application notes and protocols. For researchers, scientists, and drug development professionals, this compound represents an unexplored building block with the potential for novel synthetic methodologies. Further research into the reactivity and applications of this compound is necessary to establish its role as a valuable intermediate in organic synthesis. At present, any use of this compound would require significant in-house process development and optimization.

References

Application Notes and Protocols for 2-Methoxy-2-octen-4-one in Flavor and Fragrance Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Octen-4-one

2-Octen-4-one is a flavor and fragrance compound known for its sweet, fruity, and slightly musty aroma. It is found naturally in roasted hazelnuts and contributes to the flavor profile of various fruits. Its versatile sensory characteristics make it a valuable ingredient in the food and fragrance industries.

Chemical Structure:

Applications in Flavor and Fragrance

2-Octen-4-one is utilized to impart specific flavor and aroma notes in a variety of products:

-

Flavor Applications: It is used to add sweet and fruity notes, particularly to strawberry flavors. It can also introduce musty notes, which are desirable in mushroom-flavored products.[1] This compound is also used to create ripe or overripe notes in strawberry, cherry, peach, and apricot flavors and can enhance yogurt flavors by providing mouthfeel and fruity sensations.[2][3]

-

Fragrance Applications: In perfumery, it contributes a powerful green and fruity odor reminiscent of mango and pineapple.[4]

Quantitative Data

The following tables summarize the available quantitative data for 2-Octen-4-one.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, slightly musty, fresh strawberry |

| Boiling Point | 170.18°C |

| Flash Point | 145°F (CC) |

| Solubility | Insoluble in water |

Table 2: Sensory and Usage Levels

| Parameter | Description |

| Flavor Profile | Sweet, fruity, slightly musty, characteristic of fresh strawberry.[1] Also described as having a ripe, canned peach note.[2][3] |

| Suggested Use Level (Flavor) | 2.00 - 20.00 PPM.[1] Another source suggests 2-5 ppm as consumed.[2][3] |

| Fragrance Usage | Typical usage in perfume compounds ranges from 0.002% to 0.200%.[4] |

| Odor Type | Yeasty, jam-like, with tropical fruit and metallic notes.[4] |

Experimental Protocols

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such as a product with and without the addition of 2-Octen-4-one.

Materials:

-

Trained sensory panelists (minimum of 20-30 recommended).

-

Three coded sample cups per panelist (e.g., labeled with random three-digit numbers). Two samples are identical, and one is different.

-

The product base (e.g., water, sugar solution, unflavored yogurt).

-

2-Octen-4-one solution of a specific concentration.

-

Presentation order randomization sheet.

-

Ballot sheets for panelists.

-

Water and unsalted crackers for palate cleansing.

Procedure:

-

Sample Preparation: Prepare two batches of the product base. To one batch, add a predetermined concentration of 2-Octen-4-one. The other batch will serve as the control.

-

Coding and Presentation: For each panelist, present three samples in a randomized order. Two of the samples will be from one batch (e.g., control), and the third will be from the other batch (e.g., with 2-Octen-4-one). There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).

-

Panelist Instructions: Instruct panelists to taste each sample from left to right. Their task is to identify the sample that is different from the other two.

-

Data Collection: Panelists record their choice on the ballot sheet.

-

Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are used to determine if the number of correct judgments is statistically significant at a chosen confidence level (typically p < 0.05).

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the specific sensory attributes of a product containing 2-Octen-4-one.

Materials:

-

Highly trained sensory panel (8-12 members).

-

Product samples with varying concentrations of 2-Octen-4-one and a control.

-

Reference standards for different aroma and flavor attributes (e.g., strawberry essence, mushroom extract).

-

Unstructured line scales (e.g., 15 cm) anchored at the ends with terms like "low" and "high".

-

Data collection software or paper ballots.

Procedure:

-

Lexicon Development: In initial sessions, the panel leader and panelists collaboratively develop a list of descriptive terms (a lexicon) that define the sensory characteristics of the product with and without 2-Octen-4-one. This may include terms like "strawberry-like," "sweet," "musty," "green," "fruity," etc.

-

Panelist Training: Panelists are trained to use the lexicon and the line scale consistently. They practice rating the intensity of each attribute using the reference standards.

-

Sample Evaluation: In individual booths under controlled lighting and temperature, panelists evaluate the coded samples. They rate the intensity of each attribute on the unstructured line scale.

-

Data Collection: The ratings for each attribute are converted to numerical data (e.g., by measuring the distance from the "low" anchor).

-

Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider web plots to compare the sensory profiles of different samples.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of aroma compounds like 2-Octen-4-one is initiated by the binding of the odorant molecule to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Gustatory (Taste) Signaling Pathway for Sweet and Savory (Umami)

The sweet and savory (umami) tastes are perceived through G-protein coupled receptors (GPCRs) on the taste buds.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a general workflow for conducting sensory analysis of a flavor compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ketones are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry profoundly influences biological activity, making the development of efficient and highly selective methods for their synthesis a critical endeavor in modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for several key strategies in the asymmetric synthesis of chiral ketones, including transition-metal catalysis, organocatalysis, and biocatalysis.

I. Transition-Metal Catalyzed Asymmetric α-Alkylation of Ketones

The direct enantioselective α-alkylation of ketones is a powerful method for constructing chiral carbon centers. Recent advancements in transition-metal catalysis have enabled the use of readily available alkyl halides as electrophiles.

A. Nickel-Catalyzed Enantioselective α-Alkylation with Unactivated Alkyl Halides

This protocol describes a novel method for the direct, enantioselective α-alkylation of acyclic ketones with unactivated alkyl iodides, employing a dinickel catalyst with a unique bimetallic ligand. This approach is distinguished by its mild reaction conditions and broad substrate scope, providing access to chiral ketones with α-quaternary stereocenters in high yields and enantioselectivities.[1][2]

Experimental Protocol:

-

Preparation of the Catalyst: In a glovebox, a solution of the bimetallic ligand (0.022 mmol) in 1,4-dioxane (1.0 mL) is added to NiCl₂ glyme (0.020 mmol). The resulting mixture is stirred at room temperature for 1 hour.

-

Reaction Setup: To the prepared catalyst solution, add the ketone substrate (0.20 mmol), the unactivated alkyl iodide (0.30 mmol), and a suitable base (e.g., NaHMDS, 0.40 mmol).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral ketone.

Quantitative Data Summary:

| Ketone Substrate | Alkyl Iodide | Yield (%) | ee (%) |

| 1-Phenylpropan-1-one | 1-Iodopropane | 95 | 92 |

| 1-(4-Methoxyphenyl)propan-1-one | 1-Iodobutane | 92 | 90 |

| 1-(Naphthalen-2-yl)propan-1-one | Iodoethane | 98 | 95 |

| 1-(Thiophen-2-yl)propan-1-one | 1-Iodopentane | 85 | 88 |

Data is representative and compiled from literature sources.[1][2]

Logical Workflow for Ni-Catalyzed α-Alkylation:

Caption: Workflow for Ni-Catalyzed Asymmetric α-Alkylation.

II. Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral ketones, often utilizing readily available and environmentally benign catalysts.

A. Photo-Organocatalytic Asymmetric α-Alkylation of Cyclic Ketones

This method employs a chiral primary amine derived from cinchona alkaloids to catalyze the asymmetric α-alkylation of cyclic ketones with alkyl bromides under photochemical conditions.[3][4] The reaction proceeds through the formation of a photon-absorbing electron donor-acceptor (EDA) complex.[4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the cyclic ketone (e.g., cyclohexanone, 0.5 mmol), the alkyl bromide (1.0 mmol), the chiral primary amine catalyst (e.g., 9-amino(9-deoxy)-epi-cinchona alkaloid, 0.05 mmol), and a suitable solvent (e.g., CH₂Cl₂, 2.0 mL).

-

Photochemical Reaction: Irradiate the reaction mixture with a light source (e.g., 365 nm UV lamp) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24-48 hours).

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the α-alkylated chiral ketone.

Quantitative Data Summary:

| Cyclic Ketone | Alkyl Bromide | Yield (%) | dr | ee (%) |

| Cyclohexanone | Bromoacetonitrile | 85 | >20:1 | 95 |

| Cyclopentanone | Ethyl bromoacetate | 78 | 15:1 | 92 |

| Cycloheptanone | Benzyl bromide | 72 | >20:1 | 88 |

Data is representative and compiled from literature sources.[3][4]

B. Asymmetric Conjugate Addition of Ketones to Maleimides

This protocol utilizes a chiral primary amine-salicylamide organocatalyst for the enantioselective conjugate addition of ketones to maleimides, producing substituted succinimides with high yields and enantioselectivities.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of the maleimide (0.1 mmol) and the ketone (0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the chiral primary amine-salicylamide catalyst (0.01 mmol).

-

Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or 0 °C) for the required time (e.g., 12-72 hours).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Quantitative Data Summary:

| Ketone | Maleimide | Yield (%) | ee (%) |

| Acetone | N-Phenylmaleimide | 98 | 95 |

| Cyclohexanone | N-Benzylmaleimide | 95 | 99 |

| Propiophenone | N-Methylmaleimide | 85 | 90 |

Data is representative and compiled from literature sources.[5]

Signaling Pathway for Organocatalyzed Conjugate Addition:

Caption: Catalytic Cycle for Asymmetric Conjugate Addition.

III. Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, offering high selectivity under mild conditions.

A. Ketoreductase-Mediated Asymmetric Reduction of Prochiral Ketones

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which can be subsequently oxidized to the corresponding chiral ketones if desired.[6][7] This protocol outlines a general procedure for the biocatalytic reduction of a ketone using a commercially available ketoreductase.

Experimental Protocol:

-

Enzyme and Cofactor Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Dissolve the ketoreductase and the cofactor (e.g., NADPH or a cofactor regeneration system such as glucose/glucose dehydrogenase) in the buffer.

-

Reaction Setup: To the enzyme solution, add the ketone substrate, which may be dissolved in a co-solvent (e.g., DMSO, isopropanol) to enhance solubility.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours).

-

Work-up and Purification: After the reaction, extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The chiral alcohol product can be purified by chromatography.

Quantitative Data Summary:

| Ketone Substrate | Enzyme Source | Conversion (%) | ee (%) |

| Acetophenone | Lactobacillus kefir KRED | >99 | >99.5 (S) |

| 2,5-Hexanedione | Engineered KRED | 98 | >99 (R,R) |

| Ethyl 4-chloroacetoacetate | Candida magnoliae KRED | >99 | >99 (S) |

Data is representative and compiled from literature sources.[6][7]

Logical Relationship in Biocatalytic Reduction:

References

- 1. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]

- 2. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]